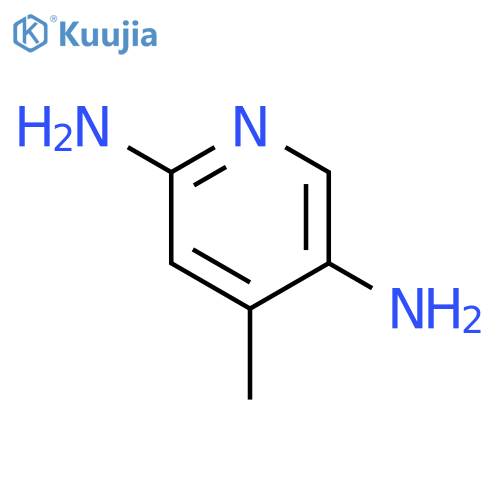

Cas no 6909-93-9 (4-Methyl-pyridine-2,5-diamine)

4-Methyl-pyridine-2,5-diamine 化学的及び物理的性質

名前と識別子

-

- 4-Methylpyridine-2,5-diamine

- 4-Methyl-2,5-Pyridinediamine

- 2,5-Diamino-4-methylpyridine

- 2,5-DIAMINO-4-PICOLINE

- 2,5-Pyridinediamine,4-methyl-

- 4-Methyl-pyridine-2,5-diamine

- CS-0326632

- HSWAACWBNMVEEW-UHFFFAOYSA-N

- SCHEMBL3364318

- FT-0654513

- DTXSID10370307

- AKOS006277270

- G11064

- SB54059

- 2.5-Diamino-4-picoline

- 6909-93-9

- 2,5-Diamino-4-methyl Pyridine

-

- MDL: MFCD03427665

- インチ: InChI=1S/C6H9N3/c1-4-2-6(8)9-3-5(4)7/h2-3H,7H2,1H3,(H2,8,9)

- InChIKey: HSWAACWBNMVEEW-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=N)NC=C1N

計算された属性

- せいみつぶんしりょう: 123.079647300g/mol

- どういたいしつりょう: 123.079647300g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 94.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 64.9Ų

じっけんとくせい

- 密度みつど: 1.0161 (rough estimate)

- ふってん: 219.27°C (rough estimate)

- 屈折率: 1.4690 (estimate)

4-Methyl-pyridine-2,5-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M341015-100mg |

4-Methyl-pyridine-2,5-diamine |

6909-93-9 | 100mg |

$115.00 | 2023-05-17 | ||

| TRC | M341015-500mg |

4-Methyl-pyridine-2,5-diamine |

6909-93-9 | 500mg |

$517.00 | 2023-05-17 | ||

| Alichem | A029007375-250mg |

2,5-Diamino-4-methylpyridine |

6909-93-9 | 95% | 250mg |

$940.80 | 2023-09-01 | |

| Alichem | A029007375-1g |

2,5-Diamino-4-methylpyridine |

6909-93-9 | 95% | 1g |

$2750.25 | 2023-09-01 | |

| Chemenu | CM123562-1g |

4-methylpyridine-2,5-diamine |

6909-93-9 | 97% | 1g |

$356 | 2021-08-05 | |

| Chemenu | CM123562-1g |

4-methylpyridine-2,5-diamine |

6909-93-9 | 97% | 1g |

$250 | 2024-07-24 | |

| Alichem | A029007375-500mg |

2,5-Diamino-4-methylpyridine |

6909-93-9 | 95% | 500mg |

$1735.55 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397302-1g |

4-Methylpyridine-2,5-diamine |

6909-93-9 | 97% | 1g |

¥5616.00 | 2024-05-03 | |

| Ambeed | A321875-5g |

4-Methylpyridine-2,5-diamine |

6909-93-9 | 97% | 5g |

$2115.0 | 2024-04-17 | |

| TRC | M341015-50mg |

4-Methyl-pyridine-2,5-diamine |

6909-93-9 | 50mg |

$ 70.00 | 2022-06-03 |

4-Methyl-pyridine-2,5-diamine 関連文献

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

4-Methyl-pyridine-2,5-diamineに関する追加情報

4-Methyl-pyridine-2,5-diamine: A Comprehensive Overview

4-Methyl-pyridine-2,5-diamine, also known by its CAS number CAS No 6909-93-9, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the family of pyridine derivatives, characterized by its six-membered aromatic ring with two amino groups (-NH₂) at the 2 and 5 positions and a methyl group (-CH₃) at the 4 position. The unique combination of functional groups in this molecule makes it a valuable building block for synthesizing advanced materials and pharmaceutical agents.

The synthesis of 4-Methyl-pyridine-2,5-diamine typically involves multi-step chemical reactions, often starting from pyridine or its derivatives. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the amino groups under mild conditions, reducing energy consumption and waste generation.

One of the most promising applications of 4-Methyl-pyridine-2,5-diamine lies in its role as a precursor for metal-organic frameworks (MOFs) and coordination polymers. These materials are widely studied for their potential in gas storage, catalysis, and sensing technologies. The amino groups in the molecule act as coordinating sites, enabling strong interactions with metal ions such as zinc(II), copper(II), and iron(III). Recent studies have demonstrated that MOFs derived from this compound exhibit exceptional stability and high surface areas, making them ideal candidates for next-generation energy storage systems.

In the pharmaceutical industry, 4-Methyl-pyridine-2,5-diamine has been utilized as an intermediate in the synthesis of bioactive compounds. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable component in drug design. For example, researchers have incorporated this compound into molecules targeting enzymes involved in neurodegenerative diseases, such as β-secretase. The methyl group at the 4 position plays a critical role in modulating the molecule's pharmacokinetic properties, enhancing its bioavailability and reducing toxicity.

The electronic properties of 4-Methyl-pyridine-2,5-diamine also make it an attractive candidate for organic electronics. Its conjugated system allows for efficient charge transport, which is essential for applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent studies have explored the use of this compound as a dopant in semiconducting polymers, significantly improving their electrical performance while maintaining mechanical flexibility.

In terms of environmental applications, 4-Methyl-pyridine-2,5-diamine has been investigated as a component in water treatment systems. Its ability to adsorb heavy metal ions from aqueous solutions has been attributed to the chelating properties of its amino groups. Researchers have developed hybrid materials combining this compound with graphene oxide or carbon nanotubes to enhance adsorption capacity and enable recyclable systems.

The versatility of 4-Methyl-pyridine-2,5-diamine is further highlighted by its role in supramolecular chemistry. Its ability to form self-assembled structures through non-covalent interactions has led to innovative applications in molecular recognition and drug delivery systems. For instance, researchers have designed inclusion complexes using this compound to encapsulate hydrophobic drugs, improving their solubility and targeted delivery efficiency.

In conclusion, CAS No 6909-93-9, or 4-Methyl-pyridine-2,5-diamine, is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique chemical structure provides a platform for developing advanced materials with tailored properties. As research continues to uncover new functionalities and applications for this compound, it is poised to play an increasingly important role in shaping future technologies.

6909-93-9 (4-Methyl-pyridine-2,5-diamine) 関連製品

- 53929-59-2(4-Methylpyridine-2,3-diamine)

- 2138071-59-5(3-(Furan-2-yl)-4-methylcyclohexan-1-amine)

- 2138139-49-6(4-(3-Bromophenyl)-2-tert-butylfuran-3-carboxylic acid)

- 77-09-8(Phenolphthalein)

- 2034279-55-3(N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-1-benzothiophene-2-carboxamide)

- 1632-19-5(Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate)

- 1695684-14-0(3-(pent-1-yn-3-yl)aminopyrazine-2-carboxylic acid)

- 2229246-99-3(methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate)

- 934172-72-2(2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide)

- 2648644-34-0(2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid)